Dihydrolipoic Acid

Description

This compound has been reported in Homo sapiens with data available.

RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

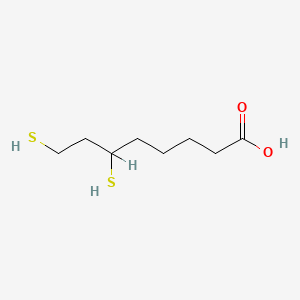

IUPAC Name |

6,8-bis(sulfanyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFHEQBZOYJLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861946 | |

| Record name | 6,8-Dihydrothioctic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrolipoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-20-4 | |

| Record name | Dihydrolipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrolipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dihydrothioctic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-disulfanyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTHIOCTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrolipoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vivo Synthesis of (R)-Dihydrolipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (DHLA), the reduced form of (R)-α-lipoic acid (LA), is a potent endogenous antioxidant with significant therapeutic potential. Its in vivo synthesis is a critical process for maintaining cellular redox balance and is implicated in various physiological and pathological conditions. This technical guide provides an in-depth overview of the enzymatic pathways responsible for the in vivo synthesis of (R)-DHLA, detailed experimental protocols for its quantification, and a summary of the key signaling pathways that regulate its metabolism.

Introduction

(R)-α-lipoic acid is a naturally occurring dithiol compound that serves as an essential cofactor for mitochondrial dehydrogenase complexes. Upon cellular uptake, (R)-LA is rapidly reduced to its more potent antioxidant form, (R)-DHLA. The (R)-LA/(R)-DHLA redox couple plays a crucial role in cellular antioxidant defense, regeneration of other antioxidants like vitamins C and E, and modulation of various signaling pathways. Understanding the in vivo synthesis of (R)-DHLA is paramount for developing therapeutic strategies that leverage its protective effects.

Enzymatic Synthesis of (R)-Dihydrolipoic Acid

The in vivo conversion of (R)-lipoic acid to (R)-dihydrolipoic acid is primarily catalyzed by three NADPH-dependent disulfide reductases: dihydrolipoamide dehydrogenase (DLDH), glutathione reductase (GR), and thioredoxin reductase (TR).

Key Enzymes and their Kinetic Properties

The efficiency and stereospecificity of these enzymes for (R)-lipoic acid vary, influencing the overall cellular capacity for (R)-DHLA synthesis.

| Enzyme | Substrate Specificity | Key Kinetic Parameters | Cellular Location |

| Dihydrolipoamide Dehydrogenase (DLDH) | Exhibits a strong preference for the natural (R)-enantiomer of lipoic acid. | Shows significantly higher activity with (R)-LA compared to (S)-LA. | Mitochondria |

| Glutathione Reductase (GR) | Preferentially reduces the (S)-enantiomer of lipoic acid. | Has a lower affinity (higher Km) for (R)-LA compared to (S)-LA. | Cytosol, Mitochondria |

| Thioredoxin Reductase (TR) | Efficiently reduces both (R)- and (S)-lipoic acid. | Mammalian TR is significantly more efficient at reducing lipoic acid with NADPH than DLDH with NADH.[1] | Cytosol, Mitochondria |

Experimental Protocols

Accurate quantification of (R)-DHLA in biological samples is essential for research and clinical studies. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and specific method for this purpose.

Quantification of (R)-DHLA in Human Plasma by HPLC-ECD

This protocol provides a step-by-step guide for the extraction and analysis of (R)-DHLA from human plasma.

3.1.1. Materials and Reagents

-

(R)-Dihydrolipoic acid standard

-

Internal standard (e.g., Naproxen sodium)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium phosphate monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

Human plasma (collected in EDTA tubes)

3.1.2. Sample Preparation

-

To 250 µL of human plasma in a microcentrifuge tube, add the internal standard.

-

Perform a liquid-liquid extraction by adding 1 mL of dichloromethane.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. HPLC-ECD Conditions

| Parameter | Value |

| HPLC System | Isocratic pump, autosampler, electrochemical detector |

| Column | Discovery HS C18 RP column (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M phosphate buffer (pH 2.4) (52:48, v/v) |

| Flow Rate | 1.5 mL/min[2] |

| Column Temperature | 30°C[2] |

| Injection Volume | 20 µL |

| Electrochemical Detector | DC mode |

| Detector Potential | 1.0 V[2] |

3.1.4. Quantification

-

Generate a calibration curve using known concentrations of (R)-DHLA standard.

-

Quantify the amount of (R)-DHLA in the plasma samples by comparing the peak area ratio of (R)-DHLA to the internal standard against the calibration curve.

Regulatory Signaling Pathways

The in vivo synthesis and activity of (R)-DHLA are intricately linked to cellular signaling networks that respond to oxidative stress and metabolic changes.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism. Lipoic acid has been shown to activate this pathway, which can enhance glucose uptake and cellular antioxidant responses.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Lipoic acid and its reduced form, DHLA, can activate Nrf2, leading to the upregulation of a battery of antioxidant and detoxification enzymes.

Conclusion

The in vivo synthesis of (R)-dihydrolipoic acid is a multifaceted process involving several key enzymes and is tightly regulated by cellular signaling pathways. This technical guide provides a foundational understanding of these processes, offering researchers and drug development professionals the necessary information to explore the therapeutic applications of modulating (R)-DHLA levels. The provided experimental protocol for HPLC-ECD analysis offers a robust method for the accurate quantification of this potent antioxidant in biological matrices. Further research into the intricate regulation of (R)-DHLA synthesis will undoubtedly unveil new avenues for therapeutic intervention in a wide range of diseases associated with oxidative stress.

References

Dihydrolipoic Acid as a Dithiol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA) is the reduced form of lipoic acid (LA), a naturally occurring dithiol compound that plays a crucial role in mitochondrial dehydrogenase complexes. Beyond its enzymatic functions, DHLA has garnered significant attention as a potent biological antioxidant.[1][2] Its two thiol groups are central to its chemical reactivity, enabling it to participate in a variety of redox reactions, including the scavenging of reactive oxygen species (ROS) and the chelation of metal ions.[3][4] This technical guide provides a comprehensive overview of the chemical properties of DHLA as a dithiol, with a focus on its antioxidant and metal-chelating capabilities. Detailed experimental protocols are provided to facilitate further research and development.

Core Chemical Properties of this compound

The unique chemical structure of DHLA, featuring two vicinal thiol groups and a carboxylic acid moiety, underpins its diverse biological activities. These functional groups dictate its solubility, reactivity, and overall physicochemical profile.

Physicochemical and Redox Properties

DHLA's dithiol nature makes it a powerful reducing agent, a property quantified by its low standard redox potential. This allows it to regenerate other key antioxidants, placing it at the heart of the cellular antioxidant network.

| Property | Value | Reference(s) |

| IUPAC Name | 6,8-bis(sulfanyl)octanoic acid | [5] |

| Molecular Formula | C₈H₁₆O₂S₂ | [5] |

| Molecular Weight | 208.33 g/mol | [6] |

| Appearance | Solid | [5] |

| pKa | Not explicitly found in search results. | |

| Redox Potential (LA/DHLA couple) | -0.32 V | [1][2] |

| Solubility | Soluble in DMSO. | [7] |

Reactivity with Reactive Oxygen Species (ROS)

DHLA is a versatile antioxidant capable of scavenging a wide array of ROS. Its effectiveness stems from the ability of its thiol groups to donate hydrogen atoms, thereby neutralizing these damaging species.[6][7]

| Reactive Oxygen Species | Reactivity with DHLA | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Superoxide Radical (O₂⁻) | Scavenges | 3.3 x 10⁵ | [8][9] |

| Hydroxyl Radical (•OH) | Scavenges | Not specified | [6][7] |

| Peroxynitrite (ONOO⁻) | Scavenges | Not specified | [7] |

| Hydrogen Peroxide (H₂O₂) | Scavenges | Not specified | [7] |

| Hypochlorite (OCl⁻) | Scavenges | Not specified | [7] |

| Trichloromethylperoxyl Radical (CCl₃O₂•) | Good scavenger | Not specified |

Antioxidant and Metal Chelating Mechanisms

The dithiol functionality of DHLA is central to its protective effects against oxidative stress. It can act directly by scavenging free radicals and indirectly by chelating transition metals that catalyze the formation of ROS.

Direct Antioxidant Activity and Regeneration of Other Antioxidants

DHLA directly neutralizes a variety of ROS, as detailed in the table above. Furthermore, its low redox potential enables it to regenerate other endogenous antioxidants, such as vitamin C (ascorbate) and vitamin E (tocopherol), from their radical forms. This recycling capacity amplifies the overall antioxidant defense of the cell.

Figure 1. Antioxidant activity of DHLA.

Metal Chelation

DHLA can bind to transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), forming stable complexes.[4] This chelation prevents these metals from participating in the Fenton reaction, a major source of the highly damaging hydroxyl radical.[3]

Figure 2. Metal chelation by DHLA.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of α-lipoic acid to DHLA using sodium borohydride.

Materials:

-

α-Lipoic acid

-

Sodium bicarbonate (NaHCO₃)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Sonicator

-

Ice bath

-

Stir plate and stir bar

-

Rotary evaporator

Procedure:

-

Suspend α-lipoic acid (e.g., 5.15 g, 25.0 mmol) in 125 mL of deionized water.

-

Add sodium bicarbonate (2.10 g, 25.0 mmol) and sonicate the mixture to form the sodium salt of lipoic acid, resulting in a pale yellow solution.

-

Cool the solution in an ice bath and slowly add sodium borohydride (2.84 g, 75.0 mmol) over a period of 15 minutes.

-

Continue stirring the solution at ice bath temperature for another 30 minutes, and then at room temperature for 30 minutes. The solution will become cloudy.

-

Cool the cloudy solution in an ice bath and slowly add 2M hydrochloric acid to adjust the pH to approximately 1. A vigorous evolution of hydrogen gas will occur as the excess sodium borohydride decomposes, and an oily liquid will separate.

-

Perform the following steps under a nitrogen atmosphere to the extent possible to prevent re-oxidation of DHLA.

-

Extract the mixture with three 50 mL portions of chloroform.

-

Combine the chloroform extracts and dry them over magnesium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to yield the final product, this compound.

-

Store the product at -20°C under a nitrogen atmosphere.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[10]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol), spectrophotometric grade

-

DHLA

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Keep it protected from light.

-

Preparation of test solutions: Prepare a stock solution of DHLA in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each DHLA dilution to separate wells.

-

Add the same volume of the positive control dilutions to their respective wells.

-

Add the solvent alone to a well to serve as a blank.

-

To initiate the reaction, add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[1]

Figure 3. DPPH radical scavenging assay workflow.

Metal Chelation Assay (Ascorbate Oxidation Method)

This assay assesses the ability of DHLA to chelate redox-active metal ions by measuring the inhibition of metal-catalyzed ascorbate oxidation.[4]

Materials:

-

DHLA

-

Ascorbic acid

-

A source of metal ions (e.g., Fe(III)-citrate or Cu(II)(histidine)₂)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the metal ion complex in the buffer.

-

Prepare a solution of DHLA in the buffer.

-

In a cuvette, mix the metal ion solution with either the DHLA solution or the buffer (for the control).

-

Initiate the reaction by adding ascorbate to the cuvette.

-

Monitor the decrease in ascorbate concentration over time by measuring the absorbance at 265 nm.

-

Compare the rate of ascorbate oxidation in the presence and absence of DHLA. A significant reduction in the rate indicates effective chelation and redox inactivation of the metal ion.

Conclusion

This compound's chemical properties, particularly its dithiol functionality, establish it as a potent and versatile antioxidant. Its ability to directly scavenge a broad range of reactive oxygen species, chelate pro-oxidant metal ions, and regenerate other key antioxidants highlights its significance in cellular protection against oxidative stress. The provided experimental protocols offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule. While DHLA demonstrates significant antioxidant capabilities, it is also important to consider its potential pro-oxidant activity under certain conditions, which warrants further investigation.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant and prooxidant activities of alpha-lipoic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H16O2S2 | CID 421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | Antioxidant | TargetMol [targetmol.com]

- 8. Thioctic acid and this compound are novel antioxidants which interact with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

Dihydrolipoic Acid: A Multifaceted Antioxidant and ROS Scavenger

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent biological antioxidant characterized by a versatile and highly effective mechanism of action against reactive oxygen species (ROS). Its efficacy stems from a multi-pronged approach: direct scavenging of a wide array of ROS, chelation of transition metals that catalyze oxidative damage, and regeneration of other key endogenous antioxidants such as vitamins C and E.[1][2] This technical guide provides a detailed exploration of these core mechanisms, presents quantitative data on DHLA's antioxidant capacity, details relevant experimental protocols for its assessment, and visualizes the key pathways and processes involved.

Core Antioxidant Mechanisms of this compound

DHLA's power as an antioxidant lies in its ability to intervene at multiple points in the oxidative stress cascade. Unlike its oxidized form, ALA, the two free thiol groups in DHLA's structure confer a potent hydrogen-donating capability, making it an exceptional reducing agent and radical scavenger.[1][3]

Direct Scavenging of Reactive Oxygen Species (ROS)

DHLA directly neutralizes several of the most damaging ROS found in biological systems. It is particularly effective against hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), peroxyl radicals (ROO•), and hypochlorous acid (HOCl).[3][4][5][6]

-

Hydroxyl Radical (•OH): The hydroxyl radical is the most reactive and damaging ROS, with a half-life of approximately 10⁻⁹ seconds, reacting at near-diffusion limited rates with most biological molecules.[7] Both ALA and DHLA are effective scavengers of •OH.[3][4][5]

-

Superoxide Radical (O₂•⁻): DHLA eliminates superoxide radicals, a primary ROS generated during cellular respiration.[3][4] This reaction involves the reduction of O₂•⁻, leading to the formation of hydrogen peroxide (H₂O₂), which can then be neutralized by cellular enzymes like catalase and glutathione peroxidase.[3][4]

-

Peroxyl Radicals (ROO•): DHLA is an efficient direct scavenger of peroxyl radicals, the key intermediates in lipid peroxidation, thereby acting as a potent chain-breaking antioxidant in both aqueous and lipid phases.[6]

-

Hypochlorous Acid (HOCl): Produced by myeloperoxidase in neutrophils, HOCl is a potent oxidizing and chlorinating agent. Both DHLA and ALA are powerful scavengers of HOCl.[5]

Regeneration of Endogenous Antioxidants

A defining feature of DHLA is its ability to regenerate other primary antioxidants from their radical forms, effectively recycling them and extending their protective capacity. This has led to ALA/DHLA being termed the "antioxidant of antioxidants".[2]

-

Vitamin C (Ascorbate) Regeneration: DHLA can reduce the ascorbyl radical back to ascorbate (Vitamin C).[6]

-

Vitamin E (α-tocopherol) Regeneration: DHLA does not directly reduce the chromanoxyl radical of Vitamin E.[6][8] Instead, it participates in a cascade where it regenerates Vitamin C, which in turn regenerates Vitamin E at the membrane-cytosol interface. This synergistic relationship is crucial for protecting lipid membranes from peroxidation.[6][8][9][10]

Metal Chelation

Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of the highly damaging hydroxyl radical via the Fenton and Haber-Weiss reactions.[11] DHLA's dithiol structure allows it to chelate these metal ions, rendering them redox-inactive and preventing them from participating in these damaging reactions.[11][12][13] DHLA has been shown to inhibit iron- and copper-mediated oxidation processes.[12] This action is considered a secondary antioxidant mechanism because it prevents the initial formation of ROS.[11] Importantly, this chelation does not appear to remove metal ions from the active sites of essential enzymes like aconitase or superoxide dismutase.[12]

Modulation of Pro-oxidant and Signaling Pathways

DHLA and its parent compound ALA can modulate cellular signaling pathways related to oxidative stress, most notably the Nrf2 pathway.[14][15]

-

Nrf2 Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, known as the antioxidant response element (ARE).[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative or electrophilic stress causes Nrf2 to be released from Keap1, translocate to the nucleus, and activate the ARE.[15] ALA/DHLA can induce this pathway, leading to the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase, thereby bolstering the cell's intrinsic antioxidant defenses.[14][15][16]

Quantitative Data on Antioxidant Capacity

The antioxidant activity of DHLA has been quantified through various methods, including the determination of reaction rate constants with specific ROS.

| Reactive Species | Second-Order Rate Constant (k) | Method | Reference |

| Superoxide Radical (O₂•⁻) | 3.3 x 10⁵ M⁻¹s⁻¹ | Competition with epinephrine | [3][4] |

| Hydroxyl Radical (•OH) | 1.05 x 10¹¹ M⁻¹s⁻¹ (for formaldehyde, as a proxy for a reactive organic molecule) | Flash Photolysis-Resonance Fluorescence | [18][19] |

Note: The rate constant for the hydroxyl radical is provided for a comparable reactive molecule due to the difficulty in directly measuring the near-diffusion-limited rate of DHLA. Hydroxyl radicals react with most organic molecules at rates of 10⁹ to 10¹⁰ M⁻¹s⁻¹.[7]

Key Experimental Protocols

Assessing the antioxidant capacity of compounds like DHLA requires standardized in vitro and cell-based assays. Below are methodologies for three common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[20][21]

-

Principle: The DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[20][21] When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity.[20]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol) and protect it from light.[22] Prepare a series of dilutions of the test compound (DHLA) and a standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent.[20]

-

Reaction: In a 96-well plate or cuvette, add a small volume of the sample or standard (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL).[20]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[22][23]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[20] A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percent inhibition of the DPPH radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[24]

-

Principle: ABTS is oxidized using potassium persulfate to generate the ABTS•⁺ radical, which is a blue-green chromophore with maximum absorbance at 734 nm.[22][24] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.

-

Methodology:

-

Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate.[22][25] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[22][25]

-

Working Solution: On the day of the assay, dilute the stock solution with a suitable solvent (e.g., methanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22][25]

-

Reaction: Add a small volume of the test sample or standard (e.g., 5 µL) to a large volume of the diluted ABTS•⁺ working solution (e.g., 3.995 mL).[22]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[25][26]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[22]

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures antioxidant activity within a cellular environment, providing a more biologically relevant model than purely chemical assays.[27][28]

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells.[29] Cellular esterases deacetylate it to the non-fluorescent DCFH.[29] A free radical initiator (e.g., AAPH) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29] Antioxidants present in the cells scavenge the radicals, inhibiting DCF formation and reducing the fluorescence signal.[29]

-

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.[27][29][30]

-

Loading: Wash the cells with buffer (e.g., PBS) and then incubate them with a solution containing DCFH-DA and the test compound (DHLA) or a standard (e.g., Quercetin) for approximately 1 hour at 37°C.[27][29]

-

Washing: Remove the treatment solution and wash the cells again to remove any extracellular probe and compound.[29][30]

-

Radical Initiation: Add the radical initiator solution (e.g., ABAP or AAPH) to all wells.[29][30]

-

Measurement: Immediately begin measuring fluorescence kinetically using a microplate reader (Ex: ~485 nm, Em: ~538 nm) at 37°C for 1 hour.[29][30]

-

Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to the control (vehicle-treated) cells.

-

Conclusion

This compound stands out as a uniquely comprehensive antioxidant. Its ability to directly neutralize a broad spectrum of reactive oxygen species, prevent their formation through metal chelation, regenerate the antioxidant capacity of vitamins C and E, and upregulate the cell's own defense mechanisms through Nrf2 signaling makes it a subject of significant interest in the fields of pharmacology and drug development. The experimental protocols detailed herein provide robust frameworks for quantifying its efficacy and comparing it to other novel antioxidant compounds. A thorough understanding of these multifaceted mechanisms is critical for leveraging the full therapeutic potential of DHLA in mitigating diseases rooted in oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioctic acid and this compound are novel antioxidants which interact with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Endogenous ascorbate regenerates vitamin E in the retina directly and in combination with exogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Partners in defense, vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Partners in defense, vitamin E and vitamin C: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiol chelation of Cu2+ by this compound prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipoicmethylenedioxyphenol Reduces Experimental Atherosclerosis through Activation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsonline.com [ijpsonline.com]

- 23. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. kamiyabiomedical.com [kamiyabiomedical.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. cellbiolabs.com [cellbiolabs.com]

The Enzymatic Conversion of Alpha-Lipoic Acid to Dihydrolipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, plays a crucial role in cellular metabolism and antioxidant defense. Its reduced form, dihydrolipoic acid (DHLA), is a potent antioxidant capable of regenerating other key antioxidants like vitamin C and glutathione. The enzymatic reduction of ALA to DHLA is a critical process that underpins its therapeutic and physiological effects. This technical guide provides an in-depth overview of the core enzymatic systems responsible for this conversion, detailed experimental protocols for their assessment, and a summary of their kinetic properties. Furthermore, it explores the involvement of the ALA/DHLA redox couple in key cellular signaling pathways, offering insights for researchers in drug development and cellular biology.

Core Enzymatic Systems for ALA Reduction

The intracellular reduction of alpha-lipoic acid to this compound is primarily catalyzed by three key pyridine nucleotide-dependent disulfide oxidoreductases:

-

Dihydrolipoamide Dehydrogenase (LipDH, E.C. 1.8.1.4): A mitochondrial enzyme that is a component of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase multi-enzyme complexes.[1][2] It utilizes NADH as a reductant.[1]

-

Thioredoxin Reductase (TrxR, E.C. 1.8.1.9): A ubiquitous selenoenzyme that plays a central role in the thioredoxin system.[3] It uses NADPH as a reductant.[4]

-

Glutathione Reductase (GR, E.C. 1.8.1.7): A key enzyme in the glutathione system, responsible for maintaining the cellular pool of reduced glutathione. It also utilizes NADPH to reduce ALA.

These enzymes exhibit different subcellular localizations, cofactor dependencies, and stereoselectivities for the R- and S-enantiomers of lipoic acid, which has significant implications for the metabolic fate and biological activity of supplemented ALA.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters related to the enzymatic reduction of alpha-lipoic acid.

Table 1: Key Enzymes and Their Properties in ALA Reduction

| Enzyme | E.C. Number | Cellular Location | Cofactor | Stereoselectivity |

| Dihydrolipoamide Dehydrogenase (LipDH) | 1.8.1.4 | Mitochondria | NADH | R-lipoic acid is reduced 28 times faster than S-lipoic acid.[5] |

| Thioredoxin Reductase (TrxR) | 1.8.1.9 | Cytosol, Mitochondria | NADPH | Efficiently reduces both R- and S-lipoic acid.[4] |

| Glutathione Reductase (GR) | 1.8.1.7 | Cytosol, Mitochondria | NADPH | Preferentially reduces S-lipoic acid. |

Table 2: Comparative Kinetic Parameters for Lipoic Acid Reduction

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) or kcat (min-1) | Source |

| Mammalian Thioredoxin Reductase (TR) | Lipoic Acid | 1.4 | 297 min-1 (kcat) | [4] |

| Dihydrolipoamide Dehydrogenase (LipDH) | Lipoic Acid | Not specified | 20.3 min-1 (kcat) | [4] |

Note: Kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic reduction of ALA.

Assay for Dihydrolipoamide Dehydrogenase (LipDH) Activity

This protocol measures the NADH-dependent reduction of lipoic acid by LipDH. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

EDTA (1 mM)

-

NADH solution (10 mM in buffer)

-

Alpha-lipoic acid solution (50 mM in ethanol)

-

Purified dihydrolipoamide dehydrogenase or mitochondrial extract

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, and EDTA in a cuvette.

-

Add the enzyme solution (purified LipDH or mitochondrial extract).

-

Add the NADH solution to a final concentration of 0.2 mM.

-

Initiate the reaction by adding the alpha-lipoic acid solution to a final concentration of 2 mM.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 25°C).

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Assay for Thioredoxin Reductase (TrxR) Activity using DTNB

This protocol measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR, where lipoic acid can act as an intermediate electron acceptor. The formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) is monitored at 412 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA

-

NADPH solution (10 mM in buffer)

-

DTNB solution (100 mM in DMSO)

-

Alpha-lipoic acid solution (50 mM in ethanol)

-

Purified thioredoxin reductase or cell lysate

-

Visible spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing potassium phosphate buffer.

-

Add the enzyme solution (purified TrxR or cell lysate).

-

Add the NADPH solution to a final concentration of 0.2 mM.

-

Add the alpha-lipoic acid solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the DTNB solution to a final concentration of 1 mM.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes at a constant temperature.

-

Calculate the rate of TNB formation using the molar extinction coefficient of TNB at 412 nm (14,150 M-1cm-1).[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reduction of alpha-lipoic acid, a typical experimental workflow for measuring its reduction, and its role in key signaling pathways.

Conclusion

The enzymatic reduction of alpha-lipoic acid to this compound is a fundamental process with significant implications for cellular redox balance and signaling. A thorough understanding of the enzymes involved, their kinetics, and the methods to assess their activity is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. The interplay between the ALA/DHLA redox couple and key signaling pathways such as insulin, NF-κB, and Keap1-Nrf2 highlights its potential as a therapeutic agent for a variety of conditions associated with oxidative stress and inflammation. This guide provides a foundational resource to stimulate further research and development in this promising area.

References

- 1. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient reduction of lipoamide and lipoic acid by mammalian thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of lipoic acid by lipoamide dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

The Role of Dihydrolipoic Acid in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent and versatile molecule central to mitochondrial metabolism and redox regulation.[1] This technical guide provides an in-depth analysis of DHLA's multifaceted roles within the mitochondria, including its function as a critical cofactor for key enzymatic complexes, its powerful antioxidant capabilities, and its influence on significant signaling pathways that govern mitochondrial biogenesis and stress response. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for assessing DHLA's effects, and visualizes complex biological processes to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of DHLA in mitochondrial dysfunction-related diseases.

Core Functions of this compound in Mitochondria

DHLA's primary roles in mitochondrial metabolism can be categorized into two main areas: its essential function as a cofactor for dehydrogenase complexes and its robust activity as an antioxidant.

Cofactor for Mitochondrial Enzyme Complexes

DHLA is an indispensable cofactor for several key mitochondrial multi-enzyme complexes that are critical for cellular energy production.[2][3] These complexes catalyze the oxidative decarboxylation of α-keto acids, linking glycolysis and fatty acid oxidation to the tricarboxylic acid (TCA) cycle.[4]

-

Pyruvate Dehydrogenase Complex (PDC): PDC converts pyruvate, the end product of glycolysis, into acetyl-CoA, which then enters the TCA cycle. DHLA is the reduced form of the lipoamide cofactor of the dihydrolipoyl transacetylase (E2) subunit.[5][6]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): This complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the TCA cycle. Similar to PDC, DHLA is integral to the function of the dihydrolipoyl transsuccinylase (E2) subunit.[4][7]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): BCKDC is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). DHLA is a cofactor for the dihydrolipoyl transacylase (E2) component of this complex.[4]

-

Glycine Cleavage System (GCS): This multi-enzyme complex, located in the mitochondrial matrix, catalyzes the degradation of glycine and utilizes a lipoic acid-containing H protein.

The dithiol group of DHLA plays a crucial role in the catalytic cycle of these enzymes by transferring acyl groups and electrons.

Potent Mitochondrial Antioxidant

Mitochondria are the primary site of reactive oxygen species (ROS) production in the cell. DHLA is a powerful antioxidant within this organelle, acting through several mechanisms:

-

Direct ROS Scavenging: DHLA directly scavenges a variety of ROS, including superoxide radicals and hydroxyl radicals.[8][9]

-

Regeneration of Other Antioxidants: DHLA can regenerate other key antioxidants, such as vitamin C, vitamin E, and coenzyme Q10, from their oxidized forms, thereby amplifying the overall antioxidant capacity of the mitochondria.[2][10]

-

Metal Chelation: DHLA can chelate redox-active metals like iron and copper, preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals.[8]

It is important to note that under certain in vitro conditions, DHLA has been reported to exhibit pro-oxidant properties, particularly in the presence of iron ions.[9][11] This dual role highlights the complexity of its redox chemistry and the importance of the cellular context.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of DHLA and its parent compound, ALA, on key parameters of mitochondrial function.

Table 1: Effects on Mitochondrial Respiration and ATP Production

| Parameter | Model System | Treatment | Concentration | Outcome | Reference |

| Oxygen Consumption Rate (OCR) | Hepatocytes from old rats | (R)-α-Lipoic acid in diet | 0.5% (w/w) | Reversed age-related decline | [12] |

| ATP Levels | Ischemic/reperfused rat hearts | (R)-Dihydrolipoic Acid | Not specified | Significantly higher ATP levels following reoxygenation | [1] |

| ATP/ADP Ratio | Hypertrophied right ventricle (rat) | Lipoic acid | 0.8 µmol/l | Significantly increased after reoxygenation | [13] |

Table 2: Effects on Mitochondrial Membrane Potential (ΔΨm) and Oxidative Stress

| Parameter | Model System | Treatment | Concentration | Outcome | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Hepatocytes from aged rats | (R)-α-lipoic acid in diet | 0.5% (w/w) for 2 weeks | Increased by 50.0% ± 7.9% | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | SH-SY5Y-MOCK neuroblastoma cells | α-lipoic acid for 24 hours | 100 µM | Significant elevation | [1] |

| Mitochondrial Superoxide Radicals | Isolated heart mitochondria | This compound | Various | Effective in decreasing formation and existence | [14] |

| Reactive Oxygen Species (ROS) | LPS-induced rats | This compound | 30 mg/kg | Restored to control levels | [15] |

| Mitochondrial Lipid Peroxidation | Liver and kidney mitochondria (aged rats) | DL-α-lipoic acid supplementation | Not specified | Decreased levels | [16] |

Table 3: Effects on Mitochondrial Enzyme Activities

| Enzyme | Model System | Treatment | Concentration | Outcome | Reference |

| Pyruvate Dehydrogenase Complex (PDC) | Purified mammalian PDC | R-lipoic acid | Not specified | Markedly inhibited activity | [5] |

| Dihydrolipoamide Dehydrogenase (E3) | Purified mammalian E3 | R-lipoic acid | Not specified | Lowered forward reaction activity by ~30-45% | [5] |

| α-Ketoglutarate Dehydrogenase (KGDH) | Aged rat mitochondria | DL-α-lipoic acid supplementation | Not specified | Increased activity | [16] |

| Succinate Dehydrogenase | Aged rat mitochondria | DL-α-lipoic acid supplementation | Not specified | Increased activity | [16] |

| NADH-Dehydrogenase | Aged rat mitochondria | DL-α-lipoic acid supplementation | Not specified | Increased activity | [16] |

| Cytochrome-c-Oxidase | Aged rat mitochondria | DL-α-lipoic acid supplementation | Not specified | Increased activity | [16] |

Signaling Pathways Modulated by this compound

DHLA influences key signaling pathways that regulate mitochondrial function, biogenesis, and cellular stress responses.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like DHLA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[15][17][18]

Nrf2 signaling pathway activation by DHLA.

AMPK/PGC-1α Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated by low cellular energy levels, stimulates catabolic pathways to generate ATP. Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[19][20] DHLA has been shown to activate AMPK, which in turn can lead to the upregulation of PGC-1α.[1] PGC-1α then co-activates nuclear respiratory factors (NRFs), which stimulate the expression of mitochondrial transcription factor A (TFAM), a key protein for mitochondrial DNA replication and transcription.

AMPK/PGC-1α pathway in mitochondrial biogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of DHLA's impact on mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in isolated mitochondria or cultured cells.

-

Objective: To determine the rate of oxygen consumption as an indicator of electron transport chain activity.

-

Materials:

-

Isolated mitochondria or cultured cells

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Mitochondrial Assay Solution (MAS)

-

Substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Procedure:

-

Plate Preparation: Seed cells in a Seahorse XF microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate via centrifugation.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium: Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Seahorse XF Analyzer Run: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the assay, which will measure basal OCR followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis: The Seahorse software calculates OCR in real-time. Key parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity are determined from the changes in OCR after each compound injection.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in ΔΨm.

-

Objective: To quantify the electrical potential across the inner mitochondrial membrane.

-

Materials:

-

Cultured cells

-

JC-1 dye

-

Phosphate-buffered saline (PBS)

-

FCCP or CCCP (uncouplers for positive control)

-

Fluorescence microscope, flow cytometer, or plate reader

-

-

Procedure:

-

Cell Culture: Plate cells and treat with DHLA or other compounds as required.

-

JC-1 Staining: Prepare a JC-1 working solution (typically 1-5 µM) in cell culture medium. Remove the treatment medium, wash the cells with PBS, and incubate with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Fluorescence Measurement:

-

Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensity. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

-

-

-

Controls: Include an untreated control and a positive control treated with an uncoupler (FCCP or CCCP) to induce depolarization.

Quantification of Cellular ATP Levels

This protocol details a luciferase-based assay for measuring total cellular ATP.

-

Objective: To quantify the total ATP content in a cell population.

-

Materials:

-

Cultured cells

-

ATP assay kit (containing luciferase, D-luciferin, and a cell lysis reagent)

-

Luminometer

-

-

Procedure:

-

Cell Culture: Plate cells in a white-walled 96-well plate and treat as required.

-

Cell Lysis: Add the cell lysis reagent to each well to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase/D-luciferin reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to cell number or protein concentration.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

-

Objective: To quantify the levels of superoxide radicals within the mitochondria.

-

Materials:

-

Cultured cells

-

MitoSOX Red reagent

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

MitoSOX Red Staining: Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in HBSS. Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm HBSS.

-

Fluorescence Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~510 nm, emission ~580 nm) or visualize under a fluorescence microscope.

-

-

Controls: An increase in red fluorescence indicates an increase in mitochondrial superoxide production. Use appropriate positive (e.g., antimycin A) and negative controls.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for assessing mitochondrial function and the logical relationship of DHLA's action within mitochondrial metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. vitabase.com [vitabase.com]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitory effects of lipoic compounds on mammalian pyruvate dehydrogenase complex and its catalytic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and prooxidant activities of alpha-lipoic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound maintains ubiquinone in the antioxidant active form by two-electron reduction of ubiquinone and one-electron reduction of ubisemiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cardioprotective effects of this compound and tocopherol in right heart hypertrophy during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of alpha-lipoic acid and this compound on ischemia/reperfusion injury of the heart and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PGC-1α overexpression partially rescues impaired oxidative and contractile pathophysiology following volumetric muscle loss injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrolipoic Acid: A Linchpin in the Endogenous Antioxidant Network

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent and versatile antioxidant that plays a central role in the regeneration of other key endogenous antioxidants. Its ability to operate in both aqueous and lipid phases of the cell, coupled with a low redox potential, allows it to restore the antioxidant capacity of vitamin C, vitamin E, glutathione, and coenzyme Q10. This technical guide provides an in-depth review of the mechanisms, quantitative data, and experimental protocols related to DHLA-mediated antioxidant regeneration, as well as its influence on antioxidant-related signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of DHLA.

Introduction

The cellular antioxidant network is a complex, interactive system that protects against damage from reactive oxygen species (ROS). This compound (DHLA) is a pivotal component of this network, often referred to as a "universal antioxidant"[1]. Produced in the mitochondria from the reduction of alpha-lipoic acid (ALA), DHLA exerts its protective effects through multiple mechanisms: direct scavenging of free radicals, chelation of transition metals, and, most notably, the regeneration of other primary antioxidants[2][3]. This guide will focus on the latter, detailing the biochemical interactions and pathways through which DHLA sustains the cellular antioxidant defense system.

The Antioxidant Regeneration Cascade

DHLA's efficacy stems from its two thiol groups and a standard reduction potential of -0.32 V, which is lower than that of other major cellular antioxidants, enabling it to donate electrons and restore their reduced, active forms.

Regeneration of Vitamin C (Ascorbate)

DHLA directly reduces the ascorbyl radical (Asc•) back to ascorbate (Vitamin C), a critical water-soluble antioxidant. This process is vital for maintaining the intracellular pool of ascorbate. Furthermore, DHLA can also reduce dehydroascorbate (DHA), the fully oxidized form of vitamin C, back to ascorbate[1][4].

Indirect Regeneration of Vitamin E (α-Tocopherol)

DHLA does not directly reduce the chromanoxyl (tocopheroxyl) radical of Vitamin E. Instead, it facilitates Vitamin E regeneration through an intermediary, ascorbate[1][4]. The process is as follows:

-

The Vitamin E radical is reduced by ascorbate, regenerating active Vitamin E and producing an ascorbyl radical.

-

DHLA then reduces the ascorbyl radical back to ascorbate, completing the cycle.

This synergistic interaction highlights the interconnectedness of the antioxidant network, where DHLA acts as a foundational element supporting both lipid- and water-soluble antioxidant defenses[5][6].

Regeneration of Glutathione (GSH)

DHLA contributes to maintaining cellular levels of reduced glutathione (GSH), the most abundant intracellular antioxidant, through several mechanisms. It can directly reduce glutathione disulfide (GSSG) back to two molecules of GSH[7]. Additionally, DHLA can be released into the extracellular space, where it reduces cystine to cysteine. Cysteine is a rate-limiting precursor for the de novo synthesis of GSH within the cell[8].

Regeneration of Coenzyme Q10 (Ubiquinone)

In its reduced form, ubiquinol (CoQ10H2), Coenzyme Q10 is a potent lipid-soluble antioxidant within mitochondrial and other cellular membranes. DHLA can directly regenerate ubiquinol from both the ubisemiquinone radical and fully oxidized ubiquinone[9]. This is achieved through both a two-electron transfer to ubiquinone and a one-electron transfer to the ubisemiquinone radical, thereby maintaining the antioxidant capacity of CoQ10 in membranes[9].

Quantitative Data on DHLA's Antioxidant Activity

While extensive research has been conducted on the qualitative aspects of DHLA's antioxidant regeneration capabilities, specific kinetic data can be challenging to isolate due to the complexity of the interacting systems. The following table summarizes available quantitative data.

| Reaction/Effect | Parameter | Value | Conditions |

| Reaction with Superoxide Radical (O₂⁻) | Second-order rate constant | 3.3 x 10⁵ M⁻¹s⁻¹ | Aqueous phase, estimated by competition assay |

| Reaction with Hydroperoxyl Radical (HOO•) in Water | Reaction rate constant | Close to diffusion limit | Theoretical study using Density Functional Theory |

Further research is required to experimentally determine the rate constants for the direct regeneration of ascorbyl radical, GSSG, and ubiquinone by DHLA.

Signaling Pathways Modulated by this compound

DHLA not only participates directly in antioxidant recycling but also influences the expression of antioxidant genes through the modulation of signaling pathways.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. DHLA is known to activate the Nrf2 pathway, leading to increased expression of cytoprotective genes, including those involved in glutathione metabolism[10].

Experimental Protocols

The following sections provide detailed methodologies for assessing the regeneration of endogenous antioxidants by DHLA.

Workflow for Assessing Antioxidant Regeneration

A general workflow for studying the regeneration of an antioxidant by DHLA involves inducing oxidation of the target antioxidant, introducing DHLA, and then measuring the concentration of the reduced form of the antioxidant over time.

Protocol for Vitamin E Regeneration in Liposomes

This protocol describes an in vitro assay to measure the indirect regeneration of α-tocopherol (Vitamin E) by DHLA in a liposomal membrane system.

Materials:

-

Soy phosphatidylcholine

-

α-tocopherol

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

-

L-Ascorbic acid

-

This compound (DHLA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hexane and Ethanol (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Liposome Preparation: Prepare liposomes containing soy phosphatidylcholine and α-tocopherol using the thin-film hydration method. The final lipid concentration should be approximately 1 mg/mL in PBS.

-

Oxidation Induction: Add AAPH to the liposome suspension to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to induce oxidation of α-tocopherol.

-

Baseline Measurement (T0): Take an aliquot of the oxidized liposome suspension. Extract lipids using a 2:1 mixture of hexane:ethanol. Evaporate the solvent and redissolve the lipid extract in the mobile phase. Analyze the α-tocopherol concentration using HPLC with UV detection at 292 nm.

-

Regeneration Reaction: Divide the remaining oxidized liposome suspension into three groups:

-

Control: Add buffer solution.

-

Ascorbate only: Add L-Ascorbic acid (final concentration 100 µM).

-

Ascorbate + DHLA: Add L-Ascorbic acid (100 µM) and DHLA (50 µM).

-

-

Time-course Measurement: Incubate all groups at 37°C. At various time points (e.g., 15, 30, 60 minutes), take aliquots from each group and repeat the lipid extraction and HPLC analysis as described in step 3.

-

Data Analysis: Plot the concentration of α-tocopherol over time for each group. An increase in α-tocopherol concentration in the "Ascorbate + DHLA" group compared to the "Ascorbate only" and "Control" groups indicates DHLA-mediated regeneration.

Protocol for Glutathione Regeneration in Erythrocytes

This protocol measures the ability of DHLA to increase the levels of reduced glutathione (GSH) in human red blood cells (erythrocytes).

Materials:

-

Freshly drawn human blood with an anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Alpha-lipoic acid (ALA) - will be converted to DHLA by the cells

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase

-

NADPH

-

Metaphosphoric acid (MPA) for deproteinization

-

Spectrophotometer or microplate reader

Procedure:

-

Erythrocyte Preparation: Centrifuge the whole blood to separate plasma and buffy coat. Wash the remaining erythrocytes three times with cold PBS. Resuspend the erythrocytes in PBS to a 50% hematocrit.

-

Incubation: Divide the erythrocyte suspension into two groups:

-

Control: No addition.

-

ALA-treated: Add ALA to a final concentration of 100 µM. Incubate both groups at 37°C for 2 hours.

-

-

Sample Preparation: At the end of the incubation, take aliquots from each group. Lyse the cells with cold water and deproteinize by adding MPA. Centrifuge to remove precipitated proteins.

-

GSH Measurement (Tietze's Enzymatic Recycling Assay):

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

-

Add the deproteinized supernatant from the samples to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over several minutes.

-

-

Data Analysis: Calculate the concentration of GSH in the control and ALA-treated samples using a standard curve prepared with known concentrations of GSH. An increase in GSH in the ALA-treated group indicates enhanced glutathione levels, facilitated by the intracellular conversion of ALA to DHLA.

Conclusion

This compound is a uniquely powerful antioxidant due to its ability to directly and indirectly regenerate a suite of other crucial endogenous antioxidants. Its central role in the antioxidant network, coupled with its capacity to modulate gene expression through pathways like Nrf2, makes it a compelling molecule for therapeutic development in conditions associated with oxidative stress. The experimental protocols provided in this guide offer a framework for the quantitative assessment of DHLA's regenerative capabilities, which is essential for advancing our understanding and application of this remarkable compound. Further research into the specific kinetics of its reactions will continue to elucidate its full potential in health and disease.

References

- 1. dojindo.co.jp [dojindo.co.jp]

- 2. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. robertorubino.eu [robertorubino.eu]

- 8. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

pro-oxidant properties of Dihydrolipoic Acid in the presence of metal ions

An In-depth Technical Guide: The Pro-oxidant Properties of Dihydrolipoic Acid in the presence of Metal Ions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DHLA), the reduced form of α-lipoic acid (LA), is widely recognized as a potent biological antioxidant. However, under specific biochemical conditions, particularly in the presence of transition metal ions such as iron (Fe) and copper (Cu), DHLA can exhibit significant pro-oxidant properties. This paradoxical behavior stems from its ability to reduce these metal ions, which in turn catalyze the formation of highly reactive oxygen species (ROS). This guide provides a detailed technical overview of the mechanisms underlying DHLA's pro-oxidant activity, its impact on critical biomolecules, and the experimental protocols used to characterize these effects. Understanding this dual nature is critical for researchers in pharmacology and toxicology, as the local microenvironment can dictate whether DHLA acts as a protective antioxidant or a detrimental pro-oxidant.

Core Mechanism: The Antioxidant Paradox

The pro-oxidant activity of DHLA is fundamentally linked to its interaction with transition metals, which are essential for many biological processes but can also participate in redox cycling to generate damaging free radicals. The core mechanism involves two key steps: the reduction of the metal ion by DHLA, followed by a Fenton-like reaction.

-

Reduction of Metal Ions: DHLA, with its two thiol (-SH) groups, is a strong reducing agent (redox potential of -0.32 V)[1]. It can donate electrons to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and cupric copper (Cu²⁺) to cuprous copper (Cu⁺)[2][3].

-

2 DHLA + 2 Fe³⁺ → 2 LA + 2 Fe²⁺ + 2 H⁺

-

2 DHLA + 2 Cu²⁺ → 2 LA + 2 Cu⁺ + 2 H⁺

-

-

Fenton and Haber-Weiss Reactions: The reduced metal ions (Fe²⁺ and Cu⁺) are potent catalysts in the decomposition of hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism. This reaction, known as the Fenton reaction, generates the highly reactive and damaging hydroxyl radical (•OH)[2][4].

-

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

-

Fenton-like Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

-

The hydroxyl radical is one of the most potent oxidizing agents known and can indiscriminately damage any nearby biomolecule. It is this DHLA-driven cycle of metal reduction and subsequent •OH generation that constitutes its pro-oxidant effect[2]. Electron spin resonance studies have confirmed the formation of hydroxyl radicals during the Cu²⁺-catalyzed oxidation of DHLA[5].

The Duality of DHLA: Concentration and pH Dependence

Whether DHLA acts as a pro-oxidant or an antioxidant is not intrinsic but depends heavily on the biochemical context, primarily the molar ratio of DHLA to the metal ion and the ambient pH[5].

-

Antioxidant Action (DHLA in Excess): When DHLA is present in molar excess relative to the metal ion, its primary action is chelation. The vicinal thiol groups can bind to the metal ion, forming a stable complex that prevents it from participating in redox cycling[5][6]. This chelation effectively sequesters the metal, thus inhibiting the generation of free radicals and protecting against oxidative damage. Studies have shown that DHLA completely inhibits Cu(II)-mediated ascorbate oxidation at a DHLA:Cu(II) molar ratio of 3:1[6][7].

-

Pro-oxidant Action (Metal Ions in Excess): Conversely, when the concentration of transition metal ions is in excess of DHLA, the pro-oxidant mechanism dominates. In this scenario, there is insufficient DHLA to chelate all available metal ions. The available DHLA will instead reduce the metal ions, fueling the Fenton reaction and leading to a burst of hydroxyl radical production[5].

-

Influence of pH: The stability of the DHLA-metal complex is pH-dependent. At a lower pH (<6), the complex is more stable. As the pH increases towards physiological levels, the carboxylate group of DHLA can also participate in chelation, resulting in a less stable complex that is more susceptible to oxidation, eventually releasing the metal ion and allowing peroxidation to proceed[5].

Quantitative Data on DHLA's Pro-oxidant and Antioxidant Effects

The switch between antioxidant and pro-oxidant activity can be observed quantitatively under controlled experimental conditions. The following tables summarize key findings from the literature.

Table 1: Concentration-Dependent Effects of DHLA on Metal-Induced Oxidation

| System Component | Metal Ion | DHLA Concentration | Molar Ratio (DHLA:Metal) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Low-Density Lipoprotein (LDL) | 5 µM Cu²⁺ | 0-5 µM | ≤ 1:1 | Increased lag time for lipid peroxidation (antioxidant) | [5] |

| Low-Density Lipoprotein (LDL) | 5 µM Cu²⁺ | > 5 µM | > 1:1 | Saturation of protective effect (all Cu²⁺ chelated) | [5] |